Perchloric acid;propane-1,3-diamine

Description

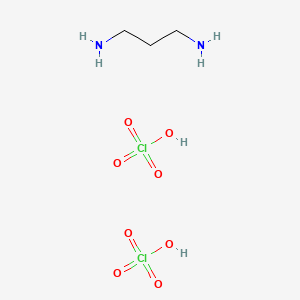

Perchloric acid (HClO₄) is a hyperchloric acid and one of the strongest Brønsted-Lowry acids, characterized by its high oxidizing power, miscibility with water, and corrosiveness . It is widely used in explosives, rocket fuels (via ammonium perchlorate), metal refining, and analytical chemistry due to its non-introduction of interfering ions (e.g., chloride or sulfate) .

Propane-1,3-diamine (1,3-propanediamine, NH₂CH₂CH₂CH₂NH₂) is a flexible aliphatic diamine. It serves as a precursor in synthesizing sulfonamide derivatives (e.g., fluorescence probes), polyamine-based pharmaceuticals, and macrocyclic ligands . Its reactivity with aldehydes (e.g., formaldehyde) produces oligomers like N,N′-bis(methylene)propane-1,3-diamine tetramers, confirmed via X-ray diffraction .

Such salts typically exhibit high solubility, ionic conductivity, and thermal sensitivity, common in perchlorate-amine systems .

Properties

CAS No. |

22755-13-1 |

|---|---|

Molecular Formula |

C3H12Cl2N2O8 |

Molecular Weight |

275.04 g/mol |

IUPAC Name |

perchloric acid;propane-1,3-diamine |

InChI |

InChI=1S/C3H10N2.2ClHO4/c4-2-1-3-5;2*2-1(3,4)5/h1-5H2;2*(H,2,3,4,5) |

InChI Key |

BCBKCEMEPYIIQC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CN.OCl(=O)(=O)=O.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propane-1,3-diamine can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, propane-1,3-diamine is produced using similar methods but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Propane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with acids to form salts and with aldehydes or ketones to form Schiff bases .

Common Reagents and Conditions:

Oxidation: Propane-1,3-diamine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve hydrogen gas in the presence of a metal catalyst.

Substitution: Substitution reactions often occur with halogenated compounds under basic conditions.

Major Products: The major products formed from these reactions include various amines, imines, and other nitrogen-containing compounds .

Scientific Research Applications

Chemistry: Propane-1,3-diamine is used as a building block in synthetic organic chemistry. It is involved in the synthesis of heterocycles, coordination complexes, and other organic compounds .

Biology and Medicine: In biological research, propane-1,3-diamine is used to study the effects of diamines on cellular processes. It has been investigated for its potential role in modulating ion channels and stabilizing anionic substances such as DNA and phospholipids .

Industry: Industrially, propane-1,3-diamine is used in the production of polyamides, pesticides, metal ion chelating agents, surfactants, and additives for motor oils and fuels .

Mechanism of Action

The mechanism by which propane-1,3-diamine exerts its effects involves its interaction with various molecular targets. It can act as a stabilizer for anionic substances due to its cationic nature. In biological systems, it may modulate ion channels and participate in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Properties of Perchloric Acid Salts with Amines

| Compound | Molecular Formula | Stability | Solubility in Water | Applications | Key Risks |

|---|---|---|---|---|---|

| Ammonium Perchlorate | NH₄ClO₄ | High (decomposes >300°C) | Highly soluble | Rocket propellants, explosives | Explosive when contaminated |

| Ethylenediamine Perchlorate | C₂H₁₀N₂·2HClO₄ | Moderate (sensitive to shock) | Soluble | Oxidizer in pyrotechnics | Shock-sensitive explosive |

| Propane-1,3-diamine Perchlorate (hypothetical) | C₃H₁₂N₂·2HClO₄ | Likely low thermal stability | Likely soluble | Potential oxidizer, synthesis | Explosive decomposition risk |

Key Comparisons

Acid Strength and Reactivity: HClO₄ is stronger than HNO₃ or H₂SO₄ in protonating amines, forming stable perchlorate salts. Ethylenediamine perchlorate is more reactive than ammonium perchlorate due to the organic cation’s electron-donating effects . Propane-1,3-diamine’s longer carbon chain may reduce crystallinity compared to ethylenediamine salts, affecting stability .

Thermal and Explosive Hazards :

- Ammonium perchlorate decomposes explosively above 300°C, while ethylenediamine perchlorate is shock-sensitive. Propane-1,3-diamine perchlorate would likely share these risks but with altered kinetics due to its structure .

Synthetic Utility: Propane-1,3-diamine forms stable sulfonamides (e.g., N-(3-aminopropyl)-4-nitrobenzenesulfonamide) , whereas its perchlorate salt could serve as a high-energy oxidizer or ionic liquid precursor. Ethylenediamine perchlorate is used in niche explosives, but propane-1,3-diamine derivatives are more common in pharmaceuticals (e.g., antibacterial agents) .

Spectroscopic and Structural Features :

- Propane-1,3-diamine’s ¹³C-NMR signals (e.g., δ 40–50 ppm for CH₂ groups) differ from ethylenediamine’s shorter-chain analogs . X-ray studies of its formaldehyde condensation products reveal planar, conjugated structures , which may influence perchlorate salt packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.